3-Aminopropyl methanethiosulfonate,hydrobromide
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Overview
Description
3-Aminopropyl Methanethiosulfonate Hydrobromide is a chemical compound with the molecular formula C₄H₁₂BrNO₂S₂ and a molecular weight of 250.18 g/mol . It is commonly used in proteomics research and is known for its ability to specifically and rapidly react with thiols to form mixed disulfides . This compound is also referred to as Methanesulfonothioic Acid S-(3-Aminopropyl)ester Hydrobromide .
Preparation Methods
The synthesis of 3-Aminopropyl Methanethiosulfonate Hydrobromide involves the reaction of methanesulfonothioic acid with 3-aminopropanol in the presence of hydrobromic acid . The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
3-Aminopropyl Methanethiosulfonate Hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to its corresponding thiol.
Substitution: It readily participates in substitution reactions with thiols to form mixed disulfides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and thiol-containing compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Aminopropyl Methanethiosulfonate Hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Aminopropyl Methanethiosulfonate Hydrobromide involves its ability to react with thiol groups in proteins and peptides to form mixed disulfides . This reaction is highly specific and rapid, making it a valuable tool for probing the structure and function of thiol-containing biomolecules . The molecular targets include cysteine residues in proteins, and the pathways involved are related to thiol-disulfide exchange reactions .
Comparison with Similar Compounds
3-Aminopropyl Methanethiosulfonate Hydrobromide is unique in its ability to specifically and rapidly react with thiols. Similar compounds include:
Methanethiosulfonate Ethylammonium: Another MTS reagent with similar reactivity but different structural properties.
Methanethiosulfonate Ethyltrimethylammonium: A positively charged MTS reagent used for similar applications.
These compounds share the common feature of reacting with thiols but differ in their specific chemical structures and reactivity profiles .
Properties
Molecular Formula |
C4H12BrNO2S2 |
---|---|
Molecular Weight |
250.2 g/mol |
IUPAC Name |
3-methylsulfonothioyloxypropan-1-amine;hydrobromide |
InChI |
InChI=1S/C4H11NO2S2.BrH/c1-9(6,8)7-4-2-3-5;/h2-5H2,1H3;1H |
InChI Key |
WRAGHSOSSPSMJR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCCCN.Br |
Origin of Product |
United States |
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